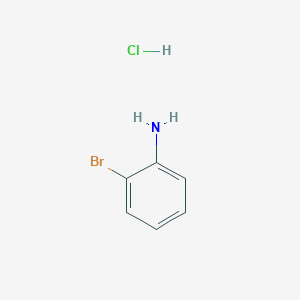

6-Bromo-2H-1,3-benzodioxol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-2H-1,3-benzodioxol-5-amine is used as a reactant in the preparation of benzoxazoles by copper-catalyzed domino annulation using microwave irradiation or conventional heating . It belongs to the class of organic compounds known as diarylthioethers .

Synthesis Analysis

The compound has been used in the synthesis of benzoxazoles via a copper-catalyzed domino annulation . A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis

The molecule contains a total of 36 bond(s). There are 18 non-H bond(s), 6 multiple bond(s), 6 rotatable bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amine(s) (aliphatic) and 2 ether(s) (aromatic) .Chemical Reactions Analysis

6-Bromo-2H-1,3-benzodioxol-5-amine has been used as a reactant in the preparation of benzoxazoles by copper-catalyzed domino annulation . It has also been used in the synthesis of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties via a Pd - catalyzed C-N cross - coupling .Physical And Chemical Properties Analysis

The molecular formula of 6-Bromo-2H-1,3-benzodioxol-5-amine is C7H6BrNO2 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

“6-Bromo-2H-1,3-benzodioxol-5-amine” is a chemical compound with the CAS Number: 56251-58-2 . It has a molecular weight of 216.03 . This compound is often used as a building block in the construction of various chemical structures .

- “6-Bromo-2H-1,3-benzodioxol-5-amine” is often used as a building block in the construction of various chemical structures .

- A similar compound, “3-(Bromoacetyl)coumarin”, is used as a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . It has been used in the synthesis of various bioactive heterocyclic scaffolds .

- “3-(Bromoacetyl)coumarin” also has biological activities such as antiproliferative and antimicrobial activities .

Building Block in Chemical Structures

Synthesis of Bioactive Heterocyclic Scaffolds

Antiproliferative and Antimicrobial Activities

Synthesis of 2H-Indazoles and 2-Allyl-N-[(6-bromobenzo[d]dioxol-5-yl)methyl]aniline

- A related compound, “6-Bromo-2H-1,4-benzoxazin-3(4H)-one”, is used as a building block in the construction of pyrimidinyl substituted benzoxazinones, which are small molecule rennin inhibitors .

Synthesis of Pyrimidinyl Substituted Benzoxazinones

Synthesis of 2H-Indazoles and 2-Allyl-N-[(6-bromobenzo[d]dioxol-5-yl)methyl]aniline

Orientations Futures

The compound has been recognized as a potential therapeutic target for diabetes and cancer . It has been used in the synthesis of benzoxazoles and indoles, which have shown anticancer activity . These findings suggest potential future directions for the use of 6-Bromo-2H-1,3-benzodioxol-5-amine in drug development.

Propriétés

IUPAC Name |

6-bromo-1,3-benzodioxol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAWWMUJPLZBMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2H-1,3-benzodioxol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine](/img/structure/B1280945.png)